N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a thiophene, an oxadiazole, and a trifluoromethylphenyl group. These groups are common in many pharmaceuticals and agrochemicals due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s atomic arrangement and chemical bonds.Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the trifluoromethyl group is known to be quite reactive and can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For instance, the presence of a trifluoromethyl group could impact the compound’s polarity, acidity, and stability .Scientific Research Applications
Synthesis and Biological Evaluation
Studies on related sulfonamide compounds have focused on their synthesis and potential biological activities. For instance, research into sulfonamide derivatives explores their properties and reactions, providing insight into the chemical behavior and potential utility of similar compounds in various applications, including medicinal chemistry and material science. One study detailed the synthesis and characterization of sulfonamide derivatives with potential biological activities, highlighting the diverse roles these compounds can play in scientific research (Fahim & Shalaby, 2019).
Potential Applications in Material Science
Research into the synthesis of thiophene sulfonamide derivatives has demonstrated the versatility of sulfonamide compounds in material science. For example, the development of anion exchange membranes incorporating sulfonamide groups for applications in energy conversion technologies showcases the material science applications of these compounds. These studies illustrate the broad potential of sulfonamides in creating advanced materials with specific functionalities (Shi et al., 2017).
Chemical Reactivity and Mechanistic Insights
Investigations into the chemical reactivity of sulfonamide compounds, including studies on their reactions with other chemical entities, offer valuable mechanistic insights that could inform the development of novel chemical processes and synthetic strategies. Such research contributes to a deeper understanding of the fundamental chemistry underlying sulfonamide compounds and their interactions (Kropp et al., 1996).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-13-9-14(2)11-17(10-13)28(3)33(29,30)18-7-8-32-19(18)21-26-20(27-31-21)15-5-4-6-16(12-15)22(23,24)25/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUTYAVQOLJRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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